molecular formula C19H21N3O2 B3345569 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- CAS No. 106626-73-7

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-

Cat. No.: B3345569
CAS No.: 106626-73-7
M. Wt: 323.4 g/mol
InChI Key: ZUBYFEFTGDBYAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- typically involves the following steps:

    Formation of Acridine Core: The acridine core is synthesized through a series of condensation reactions involving anthranilic acid and a suitable aldehyde.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the acridine derivative with an appropriate amine, such as N-(2-(dimethylamino)ethyl)amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can have different biological activities and properties .

Scientific Research Applications

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- has several scientific research applications:

    Chemistry: Used as a DNA intercalator in studies of DNA structure and function.

    Biology: Investigated for its potential to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Medicine: Explored as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA, inhibiting processes such as replication and transcription. This action is particularly effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are essential for DNA unwinding and replication .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
  • N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide

Uniqueness

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- is unique due to the presence of the methoxy group at the 5-position, which can influence its DNA-binding properties and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic profiles compared to other acridine derivatives .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-methoxyacridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22(2)11-10-20-19(23)15-8-4-6-13-12-14-7-5-9-16(24-3)18(14)21-17(13)15/h4-9,12H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBYFEFTGDBYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C(=CC=C3)OC)N=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147695
Record name 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106626-73-7
Record name 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106626737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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